Dihydroalprenolol

Vue d'ensemble

Description

Dihydroalprenolol is a hydrogenated derivative of alprenolol, which acts as a beta-adrenergic blocker. This compound is particularly notable for its use in scientific research, especially in the study of beta-adrenergic receptors. When the extra hydrogen atoms are tritium, it becomes a radiolabeled form of alprenolol, which is used to label beta-adrenergic receptors for isolation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dihydroalprenolol involves the hydrogenation of alprenolol. The process typically includes the following steps:

Hydrogenation: Alprenolol is subjected to hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrogenation: Large quantities of alprenolol are hydrogenated using industrial-scale hydrogenation reactors.

Continuous Purification: The product is continuously purified using industrial-scale chromatography or other purification methods to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroalprenolol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides (Cl-, Br-) or other nucleophilic reagents.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: More saturated derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Dihydroalprenolol serves as a ligand in beta-adrenoceptor binding assays. These assays are crucial for studying the binding characteristics and dynamics of beta-adrenergic receptors, which are involved in numerous physiological processes.

Biology

In biological research, this compound is employed to label beta-adrenergic receptors across various tissues. This application enhances the understanding of receptor distribution and density, facilitating studies on receptor-mediated signaling pathways.

Medicine

Research involving this compound has significantly contributed to the understanding of cardiovascular diseases. It aids in elucidating the role of beta-adrenergic receptors in conditions such as hypertension and heart failure. For instance, studies have shown its binding affinity in human brain tissues and its implications in mood disorders like major depression .

Industry

This compound is instrumental in the development of new beta-blocker drugs and therapeutic agents. Its unique properties make it a valuable candidate for drug discovery and formulation.

Binding Studies

In a notable study conducted on rat brain membranes, this compound was shown to bind with high affinity to beta-adrenergic receptor sites. This research paved the way for further investigations into receptor dynamics and drug interactions .

Cardiovascular Research

Another significant study utilized this compound to explore the relationship between polyamine-modifying drugs and cardiotonic effects in isolated rat hearts. The findings indicated that this compound could enhance adenylyl cyclase activity, thereby influencing cardiac contractility .

Depression Models

Research involving olfactory bulbectomized rats demonstrated increased binding of this compound in specific brain regions associated with major depression, suggesting a potential link between beta-adrenergic signaling and mood regulation .

Mécanisme D'action

Dihydroalprenolol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in decreased heart rate and blood pressure .

Comparaison Avec Des Composés Similaires

Alprenolol: The parent compound, which is also a beta-adrenergic blocker but not hydrogenated.

Propranolol: Another beta-adrenergic blocker with similar applications but different chemical structure.

Atenolol: A selective beta-1 adrenergic blocker used primarily for cardiovascular conditions

Uniqueness: Dihydroalprenolol is unique due to its hydrogenated structure, which allows it to be used as a radiolabeled form for receptor binding studies. This property makes it particularly valuable in scientific research for studying beta-adrenergic receptors .

Activité Biologique

Dihydroalprenolol (DHA) is a hydrogenated derivative of alprenolol, primarily recognized for its role as a selective beta-adrenergic antagonist. This compound has garnered significant interest in pharmacological research due to its binding characteristics and biological activity across various receptor sites. This article delves into the biological activity of DHA, exploring its physicochemical properties, binding affinities, and implications in therapeutic applications.

This compound possesses several notable physicochemical characteristics:

- XLogP3 Value : 3.4, indicating moderate lipophilicity.

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 3

- Surface Area : 41.5 Ų

- Heavy Atoms : 18

These properties facilitate DHA's interaction with biological membranes and receptors, influencing its pharmacokinetic profile and receptor binding dynamics .

DHA is primarily known for its ability to bind to beta-adrenergic receptors (βARs), specifically β1 and β2 subtypes. Research has demonstrated that DHA binds with high affinity to these receptors, which are critical in mediating cardiovascular responses:

- Binding Characteristics :

- High-affinity site: KD = 0.53 nM, Bmax = 58 fmol/mg of protein

- Low-affinity site: KD = 110 nM, Bmax = 1100 fmol/mg of protein

This dual binding capability suggests that DHA can modulate receptor activity depending on the physiological context .

Table 1: Binding Affinities of this compound

| Receptor Type | Affinity (KD) | Capacity (Bmax) |

|---|---|---|

| High-affinity β2 | 0.53 nM | 58 fmol/mg of protein |

| Low-affinity β2 | 110 nM | 1100 fmol/mg of protein |

Cardiovascular Effects

DHA's antagonistic action on βARs has significant implications for cardiovascular health. It has been shown to influence heart rate and myocardial contractility through its effects on adenylyl cyclase activity:

- In isolated male Wistar rat atria, DHA binding resulted in increased intracellular cAMP levels, leading to positive inotropic effects . This mechanism underlines its potential therapeutic use in managing conditions like hypertension and arrhythmias.

Neurological Studies

Research involving animal models has indicated that DHA may play a role in neuropsychiatric conditions. For instance, studies have observed altered binding in specific brain regions associated with depression:

- In olfactory bulbectomized rats, a model for major depression, there was a notable increase in DHA binding in the pons (30%) and hippocampus (15%) compared to controls . This suggests a potential link between beta-adrenergic signaling and mood regulation.

Case Study 1: Binding Characteristics in Multiple Sclerosis

A study investigated the absence of β2 adrenergic receptors on astrocytes within multiple sclerosis (MS) white matter using DHA as a radiolabeled ligand. The findings indicated that alterations in receptor expression could contribute to the pathophysiology of MS .

Case Study 2: Influence of Thyroid Hormones

Another study assessed how thyroid hormone levels affected βAR concentrations using DHA. Results showed that hypothyroidism increased receptor concentrations by 60%, while hyperthyroidism decreased them by about 20%. These findings underscore the dynamic interplay between endocrine factors and adrenergic signaling .

Propriétés

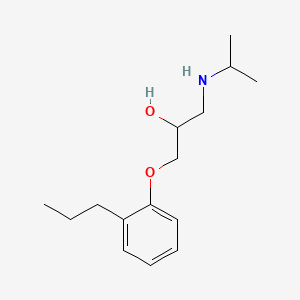

IUPAC Name |

1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCMYZFGCOCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866788 | |

| Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60106-89-0 | |

| Record name | 1-[(1-Methylethyl)amino]-3-(2-propylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60106-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroalprenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060106890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROALPRENOLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZT5710I4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.